molecular formula C9H10ClN3 B13672890 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine

6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine

Cat. No.: B13672890
M. Wt: 195.65 g/mol
InChI Key: PRRGBJHKWRDCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine is an organic compound belonging to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine typically involves the reaction of dimethylimidazole with chlorinated hydrocarbons under alkaline conditions. The reaction is carried out by heating the mixture, which leads to the formation of the desired product . Other methods include catalytic dechlorination and imidazole ring formation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-b]pyridazine derivatives .

Scientific Research Applications

6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The exact mechanism of action of 6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine is not well-documented. related compounds in the imidazopyridazine class have been shown to modulate enzymes or act as antagonists for specific receptors. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups and a chlorine atom at specific positions on the imidazo[1,2-b]pyridazine ring can lead to distinct properties compared to other similar compounds .

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

6-chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C9H10ClN3/c1-5-4-13-9(11-5)7(3)6(2)8(10)12-13/h4H,1-3H3

InChI Key

PRRGBJHKWRDCHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C(=C(C(=N2)Cl)C)C

Origin of Product

United States

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